Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 6-Chloro-3-methyl-pyridine-2-carboxamide
Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 6-Chloro-3-methyl-pyridine-2-carboxamide
Executive Summary
In the landscape of modern pharmaceutical synthesis, highly functionalized pyridine derivatives serve as indispensable building blocks. Among these, 6-Chloro-3-methyl-pyridine-2-carboxamide (CAS Registry Number: 1446408-24-7) has emerged as a critical active pharmaceutical ingredient (API) intermediate[1]. For researchers and drug development professionals, establishing the precise physicochemical profile of this scaffold is the foundational step in rational drug design.
This technical guide provides an in-depth analysis of the compound's molecular weight—strictly defined as 170.60 g/mol [2]—and outlines the self-validating analytical protocols required for its empirical verification in a laboratory setting.
Molecular Architecture and Stoichiometric Calculus
The macroscopic molecular weight of a compound is an emergent property of its atomic composition. To understand the causality behind the physical properties of 6-Chloro-3-methyl-pyridine-2-carboxamide, we must deconstruct its molecular architecture. The core is a pyridine ring, systematically substituted at the 2, 3, and 6 positions to yield the exact chemical formula C7H7ClN2O [3].
Atomic Mass Contributions
The standard molecular weight is calculated using:
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Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
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Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol
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Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol
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Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
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Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Standard Molecular Weight: 170.596 g/mol (conventionally reported as 170.60 g/mol )[2].
Isotopic Distribution and Exact Mass
For high-resolution mass spectrometry (HRMS), the monoisotopic exact mass is the critical metric. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance).
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Monoisotopic Mass (³⁵Cl): 170.0247 Da
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Isotopic Mass (³⁷Cl): 172.0217 Da
This isotopic signature produces a characteristic 3:1 ratio (M to M+2) in mass spectra, serving as a diagnostic feature during analytical verification.
Implications for Drug Design (Lipinski's Rule of Five)
In Fragment-Based Drug Discovery (FBDD), the molecular weight of a starting scaffold dictates its downstream ligand efficiency. At 170.60 Da, 6-Chloro-3-methyl-pyridine-2-carboxamide sits well below the 500 Da threshold defined by . Its low molecular weight allows medicinal chemists an ample "size budget" to append complex pharmacophores without violating pharmacokinetic constraints.
Evaluation of 6-Chloro-3-methyl-pyridine-2-carboxamide against Lipinski's Rule of Five.
Analytical Protocol: Empirical Verification of Molecular Weight
Theoretical calculations must be grounded in empirical reality. To verify the molecular weight and structural identity of this compound, we employ Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
The Self-Validating Isotopic Principle
Trustworthy experimental design requires internal controls. This protocol relies on the natural isotopic distribution of chlorine. By mandating the detection of both the [M+H]⁺ peak and the [M+2+H]⁺ peak at a strict 3:1 ratio, the mass spectrometry workflow becomes a self-validating system . Any deviation from this ratio immediately flags isobaric interference, adduct formation, or sample contamination, preventing false positive identifications.
Step-by-Step LC-MS Methodology
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Sample Preparation:
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Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in a 50:50 ACN/Water mixture.
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Causality: High concentrations lead to detector saturation and ion suppression. Dilution ensures the compound remains within the linear dynamic range of the mass analyzer.
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in ACN). Run a gradient from 5% B to 95% B over 3 minutes.
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Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks, and provides the necessary proton source (H⁺) for efficient positive-mode ionization.
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Mass Spectrometric Detection (ESI+):
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Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.
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Causality: The basic pyridine nitrogen and the carboxamide group readily accept protons. ESI+ is the optimal soft-ionization technique to yield intact [M+H]⁺ molecular ions without inducing excessive fragmentation.
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Data Interpretation:
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Action: Extract ion chromatograms (EIC) for m/z 171.03 ([M(³⁵Cl)+H]⁺) and m/z 173.03 ([M(³⁷Cl)+H]⁺). Confirm the 3:1 intensity ratio.
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LC-MS/MS Workflow for Molecular Weight Verification of 6-Chloro-3-methyl-pyridine-2-carboxamide.
Quantitative Data Summary
To facilitate rapid reference for researchers and formulation scientists, the critical physicochemical parameters are summarized below.
| Parameter | Value | Reference / Derivation |
| Chemical Name | 6-Chloro-3-methyl-pyridine-2-carboxamide | Standard IUPAC Nomenclature |
| CAS Registry Number | 1446408-24-7 | [3] |
| Chemical Formula | C7H7ClN2O | [2] |
| Standard Molecular Weight | 170.60 g/mol | Calculated via IUPAC atomic weights[2] |
| Monoisotopic Mass (³⁵Cl) | 170.0247 Da | HRMS Target Calculation |
| Hydrogen Bond Donors | 2 | Carboxamide (-NH2) |
| Hydrogen Bond Acceptors | 3 | Pyridine N, Amide O, Amide N |
| Target m/z[M+H]⁺ | 171.03 / 173.03 | ESI+ Mass Spectrometry |
